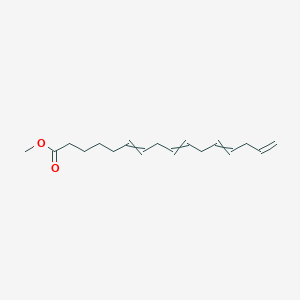
Methyl hexadeca-6,9,12,15-tetraenoate
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl hexadeca-6,9,12,15-tetraenoate can be synthesized through the esterification of hexadecatetraenoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl hexadeca-6,9,12,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using a palladium or platinum catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Peroxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated methyl hexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl hexadeca-6,9,12,15-tetraenoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated esters and their derivatives.
Biology: Investigated for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of methyl hexadeca-6,9,12,15-tetraenoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Methyl hexadeca-6,9,12,15-tetraenoate can be compared with other polyunsaturated fatty acid methyl esters, such as:
Methyl linoleate: Contains two double bonds and is less unsaturated compared to this compound.
Methyl linolenate: Contains three double bonds and has similar reactivity but different biological effects.
Methyl arachidonate: Contains four double bonds and is more unsaturated, leading to different chemical and biological properties
Propiedades
IUPAC Name |
methyl hexadeca-6,9,12,15-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDNFIEIFBMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=CCC=CCC=CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20758935 | |
| Record name | Methyl hexadeca-6,9,12,15-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20758935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94035-78-6 | |
| Record name | Methyl hexadeca-6,9,12,15-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20758935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)
![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)



![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid](/img/structure/B3170065.png)

amine](/img/structure/B3170080.png)
![{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170092.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
amine](/img/structure/B3170132.png)

